2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and materials science due to its unique structural features and biological activities. This compound belongs to the class of thiadiazole derivatives, which are recognized for their diverse chemical reactivity and potential therapeutic applications. The compound's molecular formula is CHBrNOS, and it has a molecular weight of 232.06 g/mol (CAS No. 1223490-45-6) .
The synthesis of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through several methods, with a notable one-pot synthesis method being particularly efficient. This approach combines [3 + 3] cycloaddition, reduction, and deamination reactions to yield the desired product .
The molecular structure of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one features a fused ring system consisting of a thiadiazole moiety linked to a pyrimidine ring. The presence of the bromine atom at the second position significantly influences its chemical behavior .
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one participates in various chemical reactions:
The mechanism of action for 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one primarily involves its interaction with biological targets through its reactive bromine atom. This interaction can lead to the disruption of cellular processes in microbial organisms, making it a candidate for antimicrobial applications .
Research indicates that derivatives of this compound exhibit significant activity against biofilm formation in bacteria, which is crucial for developing new antimicrobial therapies .
The physical properties of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one include:
Key chemical properties include:
Relevant data from studies indicate that the compound can be modified to enhance its biological activity or tailor it for specific applications .
The applications of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one span several fields:
This strategy enables rapid assembly of the thiadiazolopyrimidine core through sequential bond formation. As demonstrated by Dong et al., the reaction initiates with a [3+3] cycloaddition between 2-aminothiadiazole derivatives and β-ketoesters, followed by reductive cyclization and spontaneous deamination [4]. Key advantages include:
Reaction optimization revealed that N-methylpyrrolidone (NMP) as solvent at 110°C maximizes yield (78–85%) by facilitating enol tautomerization prior to cyclization [4].
Table 1: Comparative Analysis of One-Pot Methodologies
Method | Conditions | Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
[3+3] Cycloaddition-Deamination | NMP, 110°C | 4–6 | 78–85 | Atom economy |
Microwave-Assisted Cyclization | Acetic acid, MW, 300W | 0.25–0.5 | 70–92 | Energy efficiency |
PPA-Mediated Heterocyclization | PPA, 120°C | 2–3 | 65–80 | Broad substrate tolerance |
Microwave irradiation significantly accelerates the cyclocondensation of 2-aminothiadiazoles with β-dicarbonyl compounds. A catalyst-free protocol employs acetic acid as both solvent and proton source, achieving reaction completion within 15–30 minutes at 300W [6]. Critical parameters:
The method demonstrates exceptional functional group tolerance, accommodating thiophenyl, furanyl, and pyridyl substituents without catalyst-mediated side reactions .
Table 2: Representative Yields in Microwave-Assisted Synthesis
R¹ Group | R² Group | Yield (%) | Reaction Time (min) |
---|---|---|---|
Phenyl | H | 92 | 15 |
4-Methoxyphenyl | CH₃ | 85 | 20 |
3-Thienyl | H | 88 | 25 |
4-Nitrophenyl | CH₃ | 70 | 30 |
Polyphosphoric acid (PPA) serves as a Brønsted acid catalyst and dehydrating agent for constructing the thiadiazolopyrimidinone core. Optimized conditions involve heating equimolar 5-amino-1,3,4-thiadiazole derivatives with β-ketoesters in PPA at 120°C for 2–3 hours [1] [7]. Mechanistic insights:
Notably, β-ketoesters with aryl substituents (e.g., phenyl, 3-thienyl) provide higher yields (75–80%) than aliphatic analogs (60–65%) due to stabilization of the enol intermediate [1] [7].
Electrophilic bromination at C2 exploits the electron-rich nature of the thiadiazole ring. Using bromine in acetic acid (0–5°C), 2-bromo derivatives form quantitatively within 30 minutes [1] [6] [7]. Key characteristics:
Notably, 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS: sc-341544) serves as a benchmark for pharmacological studies, with gram-scale synthesis achieving >95% purity [6].
Table 4: Bromination of Thiadiazolopyrimidinone Derivatives
Precursor Compound | Bromination Agent | Temperature (°C) | Product Yield (%) |
---|---|---|---|
7-Methyl-5H-thiadiazolopyrimidinone | Br₂/AcOH | 0–5 | 98 |
7-Phenyl-5H-thiadiazolopyrimidinone | NBS/CCl₄ | Reflux | 85 |
6-Cyano-5H-thiadiazolopyrimidinone | Br₂/CHCl₃ | 25 | 92 |
The C–Br bond undergoes facile displacement with nitrogen and sulfur nucleophiles:
Structure-activity studies demonstrate that 2-((2-aminoethyl)thio)methyl substitution (e.g., VC5544445) enhances water solubility while maintaining heterocycle planarity for target engagement [8].
Table 5: Nucleophilic Substitution at C2 Bromine Position
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
2-Aminoethanethiol | DMF, 60°C, 2h | 2-((2-Aminoethyl)thio)methyl derivative | 90 |
Sodium azide | DMSO, 80°C, 4h | 2-Azido derivative | 88 |
4-Mercaptopyridine | CuBr, Et₃N, 70°C | 2-(Pyridylthio) derivative | 75 |
Diversity-oriented synthesis (DOS) employs organocatalysts to generate structurally complex libraries from 2-bromo-thiadiazolopyrimidinones:
Pharmacological screening revealed that naphtho-fused derivatives (e.g., compound 7a) exhibit IC₅₀ = 2.2 µM against A549 lung cancer cells due to enhanced π-stacking with biological targets [5].
Table 6: Catalyst-Mediated Diversification Strategies
Catalyst | Reaction Type | Diversity Parameter | Biological Activity (Best IC₅₀) |
---|---|---|---|
p-TsOH | Annulation with α-tetralone | 3D complexity ↑ | 2.2 µM (A549 cells) |
CuI/proline | Asymmetric alkylation | Enantiomeric excess 88% | Not tested |
Rh₂(OAc)₄ | Ring expansion | Scaffold hopping | 5.6 µM (HeLa cells) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1